molecular formula C23H23NO B5086266 2,2-diphenyl-N-(2-phenylpropyl)acetamide

2,2-diphenyl-N-(2-phenylpropyl)acetamide

Cat. No.: B5086266
M. Wt: 329.4 g/mol
InChI Key: GWXYVSDVNOUEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diphenyl-N-(2-phenylpropyl)acetamide is a synthetic organic compound featuring a diphenylacetamide core. This scaffold is of significant interest in medicinal chemistry research, particularly in the development and study of novel bioactive molecules. Compounds with similar structural features, such as multiple phenyl rings and an acetamide linkage, have been investigated as ligands for various biological targets. For instance, research published in Bioorganic & Medicinal Chemistry has demonstrated that sterically hindered N -(3,3-diphenylpropyl)-2,2-diphenylacetamide derivatives can act as ligands for the cannabinoid CB1 receptor, functioning as antagonists or inverse agonists . This suggests potential research applications in neuropharmacology and the study of the endocannabinoid system. The presence of several phenyl rings contributes to significant lipophilicity, which can influence the compound's absorption and distribution properties in experimental models. As with any research chemical, proper handling protocols must be followed. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2,2-diphenyl-N-(2-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-18(19-11-5-2-6-12-19)17-24-23(25)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXYVSDVNOUEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(2-phenylpropyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with N,N’-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). The reaction mixture is stirred at room temperature for about 20 minutes to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(2-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-diphenyl-N-(2-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(2-phenylpropyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Modifications and Functional Groups

The pharmacological and physicochemical properties of acetamides are heavily influenced by substituents on the acetamide core and the nitrogen atom. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity/Application Reference
2,2-Diphenyl-N-(3-phenylpropyl)acetamide α-C: 2,2-diphenyl; N: 3-phenylpropyl Synthesized via CDI/DMAP activation; similar backbone to the target compound. Not explicitly reported (pharmacological screening pending).
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide N: 4-sulfonylphenyl with piperazine; α-C: methyl Sulfonamide-piperazine hybrid; strong hydrogen-bonding capacity. Analgesic activity comparable to paracetamol.
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide N: thiazolyl; α-C: 2,2-diphenyl Thiazole ring introduces aromaticity and hydrogen-bonding sites (N–H⋯N interactions). Structural analog of penicillin lateral chain.
2-Chloro-N-(4-diethylsulfamoylphenyl)acetamide α-C: chloro; N: 4-diethylsulfamoylphenyl Chloro and sulfonamide groups enhance electrophilicity and solubility. Potential anti-inflammatory/analgesic agent.
2,2-Diphenyl-N-(dipropyl-carbamothioyl)acetamide N: thiourea (dipropyl-carbamothioyl); α-C: 2,2-diphenyl Thiourea group modifies electronic properties; distinct FT-IR peaks (C=S, C–S stretching). Agricultural applications (pesticide analogs).

Pharmacological Activity

  • Analgesic Activity : Sulfonamide derivatives (e.g., compound 35 in ) exhibit superior analgesic activity due to sulfonamide groups enhancing receptor binding via hydrogen bonds and hydrophobic interactions .
  • Antitumor Potential: Acetamide sulphonyl analogs (e.g., compound 37) show cytotoxicity in vitro, likely due to sulfonamide-mediated enzyme inhibition .
  • Anti-Inflammatory Effects : Chloroacetamides (e.g., 2-chloro-N-(4-diethylsulfamoylphenyl)acetamide) demonstrate anti-thermosensitivity in inflammatory pain models .

Physicochemical Properties

  • Hydrogen Bonding : Thiazolyl and sulfonamide derivatives form robust intermolecular hydrogen bonds (e.g., R₂²(8) motifs in thiazolyl acetamides), enhancing crystallinity and thermal stability .
  • Solubility : Thiourea and sulfonamide groups improve aqueous solubility compared to purely aromatic acetamides like 2,2-diphenyl-N-(2-phenylpropyl)acetamide .
  • Spectroscopic Profiles: Benzoylthiourea derivatives show distinct FT-IR peaks for C=S (1,050–1,250 cm⁻¹) and C–S (600–750 cm⁻¹), absent in non-thiourea acetamides .

Q & A

Q. What are the standard synthetic routes for 2,2-diphenyl-N-(2-phenylpropyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions using coupling agents. For example, analogous acetamide derivatives (e.g., N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide) are synthesized via coupling ethyl 2-(2-isopropylphenoxy)acetic acid with diamines in dry DCM, using TBTU and lutidine . For this compound, a similar protocol could be adapted:
  • Reagents : Diphenylacetic acid, 2-phenylpropylamine, TBTU (coupling agent), DCM (solvent).
  • Conditions : Room temperature, inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization : Adjust stoichiometry (1:1.2 acid-to-amine ratio) and monitor by TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.5 ppm) and acetamide NH (δ 6.8–7.1 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 168–170 ppm) and quaternary carbons.
  • IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and packing motifs .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

  • Methodological Answer :
  • Solubility Screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C. Centrifuge and quantify via UV-Vis (λmax ~250 nm).
  • Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-311G**) to predict electronic properties (HOMO-LUMO gaps, dipole moments).
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < -8 kcal/mol).
  • MD Simulations : Assess ligand-protein stability over 100 ns trajectories (AMBER force field) .

Q. What strategies resolve contradictions in reported pharmacological data for acetamide derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., enzyme inhibition assays) using standardized protocols (e.g., ATP concentration in kinase assays).
  • Dose-Response Validation : Re-test disputed compounds under controlled conditions (n ≥ 3 replicates).
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify confounding interactions .

Q. How can reaction engineering improve the scalability of this compound synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous synthesis in microreactors (residence time ~30 min) to enhance heat/mass transfer.
  • Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported TBTU) for recyclability.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.